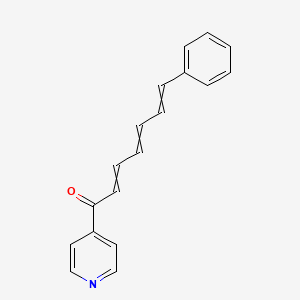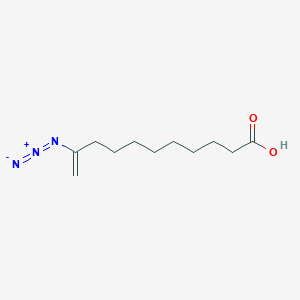![molecular formula C19H17NO B14364474 Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]- CAS No. 93207-04-6](/img/structure/B14364474.png)
Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents
準備方法
The synthesis of quinoline derivatives, including Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-, can be achieved through various established protocols. Common synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These methods involve the use of different starting materials and reaction conditions to construct the quinoline ring system. For example, the Skraup synthesis typically involves the reaction of aniline with glycerol and sulfuric acid, while the Friedlander synthesis uses 2-aminobenzaldehyde and a ketone .
Industrial production methods for quinoline derivatives often focus on optimizing reaction conditions to improve yield and reduce environmental impact. Green chemistry approaches, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts, have been explored to achieve more sustainable production processes .
化学反応の分析
Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the quinoline ring and the ethoxyphenyl substituent, which can participate in both electrophilic and nucleophilic substitution reactions .
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the quinoline ring.
科学的研究の応用
Its unique structure and chemical properties make it a valuable compound for research and development .
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Quinoline derivatives have shown promise as inhibitors of enzymes and receptors, making them potential candidates for drug development.
作用機序
The mechanism of action of Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes and receptors, disrupting key biological processes. For example, quinoline derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, the compound’s ability to interact with receptors in the central nervous system may contribute to its analgesic and anti-inflammatory effects .
類似化合物との比較
Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]- can be compared with other quinoline derivatives to highlight its uniqueness. Similar compounds include:
Quinoline: The parent compound, known for its broad range of biological activities.
2-Phenylquinoline: A derivative with a phenyl substituent at the 2-position, used in medicinal chemistry.
4-Phenoxyquinoline: A derivative with a phenoxy group at the 4-position, studied for its enzyme inhibitory properties
特性
IUPAC Name |
2-[2-(4-ethoxyphenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-2-21-18-13-8-15(9-14-18)7-11-17-12-10-16-5-3-4-6-19(16)20-17/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHWONNVVNJIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387974 |
Source


|
| Record name | Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93207-04-6 |
Source


|
| Record name | Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)

![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)



